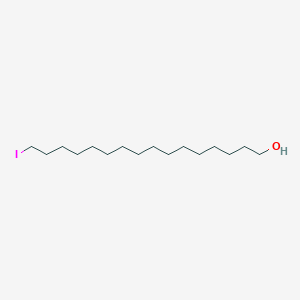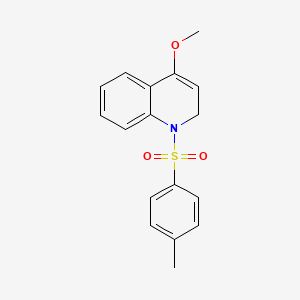![molecular formula C16H15NO B14231804 Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- CAS No. 524035-35-6](/img/structure/B14231804.png)
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl] group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propargyl Alcohol: The starting material, 1-methyl-3-phenyl-2-propyn-1-ol, is synthesized through the reaction of phenylacetylene with formaldehyde and a base such as sodium hydroxide.
Etherification: The propargyl alcohol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the corresponding ether.
Pyridine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Amino-pyridines, Thio-pyridines
Applications De Recherche Scientifique
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 3-methyl-2-phenyl-
- Pyridine, 2-methyl-, hydrochloride
Uniqueness
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets.
Propriétés
Numéro CAS |
524035-35-6 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-(4-phenylbut-3-yn-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-14(10-11-15-7-3-2-4-8-15)18-13-16-9-5-6-12-17-16/h2-9,12,14H,13H2,1H3 |
Clé InChI |
PCRIVMZWSUGOTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC=C1)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


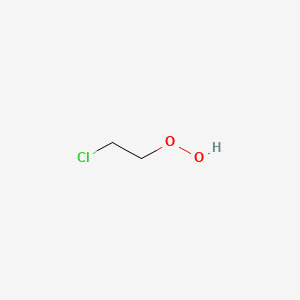
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
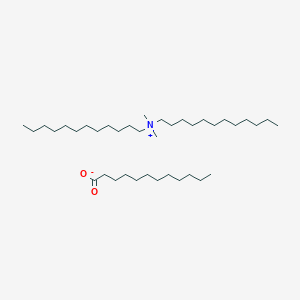
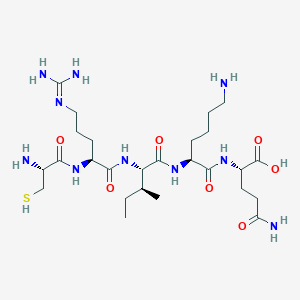

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
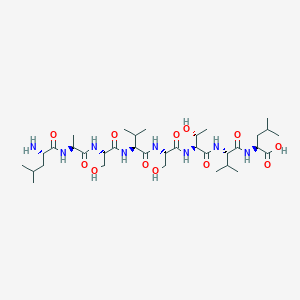

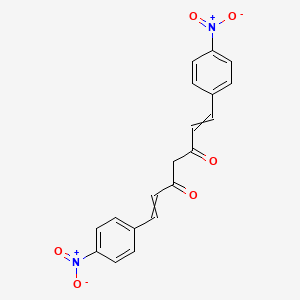
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
